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Introduction

Levoamphetamine, the levorotatory stereoisomer of the amphetamine molecule, has a rich and

complex history intertwined with the development of synthetic stimulants. While often

overshadowed by its more potent dextrorotatory counterpart, dextroamphetamine,

levoamphetamine possesses a unique pharmacological profile that has led to its investigation

and use in various medical contexts. This technical guide provides an in-depth exploration of

the discovery, synthesis, and pharmacological characterization of levoamphetamine for

researchers, scientists, and drug development professionals.

Discovery and Early History
The story of levoamphetamine begins with the synthesis of its parent compound, racemic

amphetamine.

1887: The Romanian chemist Lazăr Edeleanu, at the University of Berlin, is credited with the

first synthesis of phenylisopropylamine, the chemical that would later be known as

amphetamine. However, its pharmacological properties were not investigated at the time.

1927: Gordon Alles, an American chemist, independently re-synthesized amphetamine while

searching for a synthetic substitute for ephedrine.

1929: In a now-famous act of self-experimentation, Gordon Alles documented the

physiological and psychological effects of amphetamine after injecting himself with 50 mg of
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the substance. His detailed notes marked the first systematic study of amphetamine's effects

in a human subject.

1932: The first patent for amphetamine was filed.

1935: Racemic amphetamine was introduced commercially in the United States as an over-

the-counter inhaler under the brand name Benzedrine for the treatment of nasal congestion.

1937: The dextrorotatory isomer, dextroamphetamine, was found to be the more potent of

the two enantiomers and was marketed as Dexedrine.

1970s: Levoamphetamine was individually marketed for the treatment of Attention Deficit

Hyperactivity Disorder (ADHD) under the brand name Cydril.

Stereospecific Synthesis and Resolution
The separation of racemic amphetamine into its constituent enantiomers was a critical step in

understanding their distinct pharmacological properties. The primary historical method for this

resolution is fractional crystallization of diastereomeric salts.

Experimental Protocols
Protocol 2.1: Resolution of Racemic Amphetamine using Tartaric Acid (Adapted from historical

methods)

This protocol describes the classical method for separating d- and l-amphetamine using the

chiral resolving agent, tartaric acid. To isolate levoamphetamine, l-tartaric acid would be used.

Salt Formation: A solution of racemic amphetamine freebase is reacted with an equimolar

amount of l-tartaric acid in a suitable solvent, typically a lower alcohol like methanol or

ethanol. This reaction forms a mixture of two diastereomeric salts: d-amphetamine-l-tartrate

and l-amphetamine-l-tartrate.

Fractional Crystallization: The diastereomeric salts exhibit different solubilities in the chosen

solvent. The solution is carefully concentrated and/or cooled to induce crystallization. Due to

its lower solubility, the l-amphetamine-l-tartrate salt will preferentially crystallize out of the

solution.
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Isolation and Purification: The crystallized l-amphetamine-l-tartrate is isolated by filtration.

The crystals are then washed with a small amount of cold solvent to remove impurities. The

process of recrystallization from the same solvent can be repeated to improve the optical

purity of the isolated salt.

Liberation of the Freebase: The purified l-amphetamine-l-tartrate salt is dissolved in water,

and a strong base, such as sodium hydroxide, is added to neutralize the tartaric acid and

liberate the levoamphetamine freebase.

Extraction and Final Purification: The levoamphetamine freebase, which is an oil, is then

extracted from the aqueous solution using an immiscible organic solvent (e.g., diethyl ether

or dichloromethane). The organic extracts are combined, dried over a suitable drying agent

(e.g., anhydrous magnesium sulfate), and the solvent is removed by evaporation to yield the

purified levoamphetamine.

Pharmacological Profile: A Comparative Analysis
The primary mechanism of action for both levoamphetamine and dextroamphetamine is the

release of the monoamine neurotransmitters norepinephrine and dopamine from presynaptic

nerve terminals. However, the two isomers exhibit different potencies and selectivities for these

neurotransmitter systems.

Quantitative Data
Parameter Levoamphetamine

Dextroamphetamin
e

Reference

Dopamine Release

Potency
Weaker

3 to 4 times more

potent than

levoamphetamine

Norepinephrine

Release Potency
Strong

Approximately

equipotent to

levoamphetamine

Primary Clinical

Effects

Peripheral

sympathomimetic

effects, some central

stimulant effects

Potent central

stimulant effects,

euphoria
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Signaling Pathways
Levoamphetamine, like dextroamphetamine, acts as a substrate for the dopamine transporter

(DAT) and the norepinephrine transporter (NET). Upon entering the presynaptic neuron, it

disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular

monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of

these neurotransmitters. This, in turn, causes the reversal of DAT and NET, resulting in the

non-vesicular release of dopamine and norepinephrine into the synaptic cleft.
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Caption: Levoamphetamine's mechanism of action in a presynaptic neuron.

Experimental Protocols
Protocol 3.1: In Vivo Microdialysis for Measurement of Neurotransmitter Release

This protocol outlines a general method for assessing the effects of levoamphetamine on

extracellular dopamine and norepinephrine levels in the brain of a conscious, freely moving
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animal (e.g., a rat).

Surgical Implantation of Microdialysis Probe: A guide cannula is stereotaxically implanted

into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for

norepinephrine) of an anesthetized rat. The cannula is secured to the skull with dental

cement. The animal is allowed to recover from surgery for several days.

Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted

into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid

(aCSF) at a low flow rate (e.g., 1-2 µL/min).

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20

minutes) to establish a stable baseline of extracellular dopamine and norepinephrine

concentrations.

Drug Administration: Levoamphetamine (or a vehicle control) is administered to the animal,

typically via intraperitoneal (i.p.) injection.

Post-Drug Collection: Dialysate collection continues for a set period after drug administration

to monitor the changes in neurotransmitter levels.

Sample Analysis: The collected dialysate samples are analyzed using high-performance

liquid chromatography with electrochemical detection (HPLC-ED) or a similar sensitive

analytical technique to quantify the concentrations of dopamine and norepinephrine.

Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed

as a percentage of the baseline levels to determine the effect of levoamphetamine on

neurotransmitter release.

Historical Experimental Workflows
The elucidation of levoamphetamine's pharmacological profile has been the result of decades

of research employing a variety of experimental techniques.
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Caption: A simplified workflow of the historical investigation of levoamphetamine.

Conclusion
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From its initial synthesis as part of a racemic mixture to its eventual isolation and

characterization, levoamphetamine has been a subject of scientific inquiry for nearly a century.

While its central stimulant effects are less pronounced than those of dextroamphetamine, its

significant impact on the norepinephrine system gives it a distinct pharmacological profile. A

thorough understanding of its history, synthesis, and mechanism of action is crucial for

researchers and clinicians working with amphetamine-based therapeutics and for the continued

development of novel central nervous system stimulants.

To cite this document: BenchChem. [The Discovery and Pharmacological History of
Levoamphetamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096721#discovery-and-history-of-levoamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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